Ethyl 4-bromocrotonate
Overview
Description
Ethyl 4-bromocrotonate, also known as ethyl trans-4-bromo-2-butenoate, is an organic compound with the molecular formula C6H9BrO2. It is a colorless to light yellow liquid with a distinctive odor. This compound is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromocrotonate can be synthesized through the bromination of ethyl crotonate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromocrotonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles and nucleophiles.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Addition Reactions: Reagents such as hydrogen bromide or bromine in non-polar solvents.
Cyclization Reactions: Catalysts like Lewis acids or bases under reflux conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted crotonates.
Addition Reactions: Formation of dibromo derivatives.
Cyclization Reactions: Formation of heterocyclic compounds like dihydrofurans.
Scientific Research Applications
Ethyl 4-bromocrotonate is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients and intermediates.
Agrochemicals: Employed in the production of herbicides, insecticides, and fungicides.
Mechanism of Action
Ethyl 4-bromocrotonate acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and inhibiting the enzyme’s catalytic function. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
- Methyl 4-bromocrotonate
- Ethyl 4-bromobutyrate
- Methyl trans-4-bromo-2-butenoate
- 4-Bromobutyric acid
Comparison: this compound is unique due to its specific structural features, such as the presence of a bromine atom and a conjugated double bond, which make it highly reactive in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in organic synthesis .
Biological Activity
Ethyl 4-bromocrotonate, with the chemical formula CHBrO and CAS number 37746-78-4, is a compound of interest in various biological and chemical studies. This article explores its biological activity, including cytotoxic effects, potential therapeutic applications, and relevant research findings.
- Molecular Weight : 193.04 g/mol
- InChI Key : FHGRPBSDPBRTLS-UHFFFAOYSA-N
- Boiling Point : Not specified
- Log P (octanol-water partition coefficient) : 1.5 to 2.32, indicating moderate lipophilicity which suggests potential for biological activity.
Biological Activity Overview
This compound has been studied for its cytotoxic properties and its role in synthesizing various biologically active compounds. Its structural features allow it to participate in diverse chemical reactions, which can lead to the formation of compounds with significant biological activities.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, a study published in RSC Advances demonstrated that derivatives synthesized from this compound exhibited varying degrees of cytotoxicity against different cancer cell lines (e.g., HeLa and MCF-7 cells) . The results indicated that certain derivatives showed promising anticancer activity, warranting further investigation into their mechanisms of action.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be linked to the following:
- Alkylation Reactions : this compound can act as an electrophile in alkylation reactions, potentially modifying cellular macromolecules such as proteins and nucleic acids.
- Formation of Reactive Intermediates : The compound may generate reactive intermediates that could induce oxidative stress in cells, leading to apoptosis or necrosis in cancerous tissues.
Table 1: Summary of Cytotoxicity Studies on this compound Derivatives
Synthesis and Derivatives
This compound serves as a precursor for synthesizing various biologically active compounds, including benzofurans and other heterocycles. For example, a base-mediated cyclocondensation reaction involving this compound has been reported to yield benzofuran derivatives with notable biological activities .
Table 2: Synthesis Pathways Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Base-mediated cyclization | Salicylaldehyde + base | Benzofuran derivatives |
Alkylation with nucleophiles | Various nucleophiles | Diverse alkylated products |
Condensation with aldehydes | Under reflux conditions | Functionalized aromatic compounds |
Safety Profile
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage . Proper safety measures should be taken when handling this compound, including the use of protective equipment.
Properties
IUPAC Name |
ethyl (E)-4-bromobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGRPBSDPBRTLS-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347452 | |
Record name | Ethyl (E)-4-bromobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37746-78-4, 6065-32-3 | |
Record name | Ethyl (E)-4-bromo-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37746-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromocrotonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 4-bromo-, ethyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037746784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (E)-4-bromobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-bromocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl (E)-4-bromobut-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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